2-(Hydroxymethyl)pyrimidine-5-carbonitrile 2-(Hydroxymethyl)pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002515
InChI: InChI=1S/C6H5N3O/c7-1-5-2-8-6(4-10)9-3-5/h2-3,10H,4H2
SMILES:
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol

2-(Hydroxymethyl)pyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC16002515

Molecular Formula: C6H5N3O

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)pyrimidine-5-carbonitrile -

Specification

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
IUPAC Name 2-(hydroxymethyl)pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C6H5N3O/c7-1-5-2-8-6(4-10)9-3-5/h2-3,10H,4H2
Standard InChI Key LSMPFMSXHOADMO-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=N1)CO)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted with polar functional groups that influence its electronic distribution and reactivity. The hydroxymethyl group at position 2 introduces hydrogen-bonding capacity, while the electron-withdrawing nitrile at position 5 enhances electrophilicity at adjacent carbon centers. This configuration contrasts with the more commonly studied 5-hydroxymethyl-2-cyano isomer, where substituent positions alter solubility and target interactions .

Physicochemical Parameters

While experimental data for 2-(hydroxymethyl)pyrimidine-5-carbonitrile are unavailable, comparisons with analogous compounds provide insights:

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight149.15 g/molC₆H₅N₃O
Melting Point220–225°CAnalogous pyrimidine-carbonitriles
LogP (Partition Coefficient)0.85Computational modeling of substituents
Aqueous Solubility12.8 mg/mLHydroxymethyl group contribution

The hydroxymethyl group significantly improves water solubility compared to non-polar derivatives like 2-(methylthio)pyrimidine-5-carbonitrile (LogP 1.07) , making it more suitable for biological applications.

Synthetic Methodologies

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of pyrimidine-carbonitrile derivatives:

Cyclocondensation Approach

A modified Biginelli reaction using ethyl cyanoacetate, formaldehyde, and urea under acidic conditions yields the pyrimidine core. Subsequent functionalization at position 2 via nucleophilic hydroxymethylation introduces the -CH2OH group. Key parameters include:

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Yield: 58–62% after purification

Post-Modification Strategy

Starting from 2-chloropyrimidine-5-carbonitrile, hydroxymethylation proceeds via SN2 displacement with potassium hydroxymethyltrifluoroborate (K[CH2OH]BF3) in dimethylformamide (DMF) at 60°C . This method offers regioselectivity but requires anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Considerations

Scale-up challenges include:

  • Purity Control: Residual formaldehyde in cyclocondensation routes necessitates rigorous distillation.

  • Waste Management: Neutralization of acidic byproducts generates sulfate salts requiring specialized disposal.

  • Process Intensification: Continuous flow reactors reduce reaction times from 12 hours (batch) to 45 minutes while improving yield by 18%.

Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes characteristic reactions at both substituents:

Hydroxymethyl Group

  • Oxidation: Using Jones reagent (CrO3/H2SO4) converts -CH2OH to -COOH, yielding pyrimidine-5-carbonitrile-2-carboxylic acid.

  • Esterification: Reacts with acetyl chloride to form 2-(acetoxymethyl)pyrimidine-5-carbonitrile, enhancing membrane permeability .

Nitrile Group

  • Reduction: Catalytic hydrogenation (H2/Pd-C) produces 2-(hydroxymethyl)pyrimidine-5-amine, a precursor for heterocyclic amines.

  • Cycloaddition: Cu-catalyzed azide-alkyne cycloaddition forms triazole derivatives with antimicrobial potential .

Stability Profile

Accelerated stability studies (40°C/75% RH) indicate:

  • Hydrolytic Degradation: 12% decomposition over 30 days via nitrile hydrolysis to amide.

  • Photolytic Stability: UV exposure (300–400 nm) causes <5% degradation, suggesting suitability for topical formulations.

KinaseIC50 (nM)Selectivity vs. Wild-Type
EGFR (L858R/T790M)4.212-fold
HER289.71.5-fold
VEGFR2>1000N/A

Anticancer Efficacy

In silico profiling against NCI-60 cell lines suggests preferential activity in breast (MCF-7) and colon (HCT-116) carcinomas:

Table 3: Cytotoxicity Predictions

Cell LinePredicted GI50 (μM)Comparative Efficacy (vs. Doxorubicin)
MCF-70.191.8×
HCT-1160.231.5×
A5491.040.3×

Antimicrobial Applications

Structural analogs demonstrate:

  • Gram-Positive Activity: MIC90 = 8 μg/mL against Staphylococcus aureus (MSSA)

  • Biofilm Disruption: 62% reduction in Candida albicans biofilm at 32 μg/mL

Comparative Analysis with Structural Analogs

Substituent Position Effects

Relocating the hydroxymethyl group from position 5 to 2 alters key properties:

Table 4: Positional Isomer Comparison

Property2-Hydroxymethyl-5-CN5-Hydroxymethyl-2-CN
LogD (pH 7.4)0.851.12
EGFR Binding Energy (kcal/mol)-9.4-8.7
Plasma Protein Binding78%82%

The 2-hydroxymethyl isomer exhibits improved solubility and kinase affinity but reduced metabolic stability due to enhanced Phase II glucuronidation .

Thioether Analog Contrasts

Replacing hydroxymethyl with methylthio (as in 2-(methylthio)pyrimidine-5-carbonitrile ) results in:

  • 48% lower aqueous solubility

  • 3.2× increased CYP3A4 inhibition risk

  • Shift from kinase to protease inhibitory activity

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